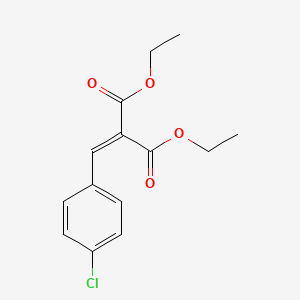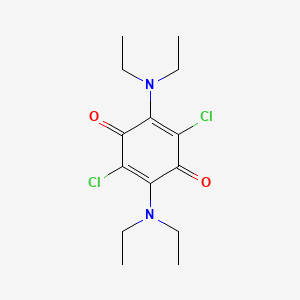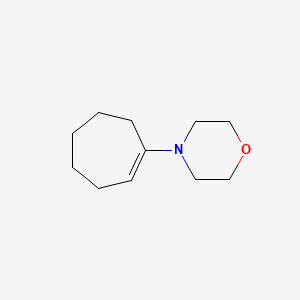
Diethyl 2-(4-chlorobenzylidene)malonate
Übersicht
Beschreibung
Diethyl 2-(4-chlorobenzylidene)malonate (DCBM) is a chemical compound that has been widely studied for its potential applications in a variety of scientific fields. DCBM is a white crystalline solid with a molecular formula of C14H14ClO4 and a molecular weight of 279.71 g/mol. It is a malonate ester, which is a type of organic compound characterized by the presence of a malonate group. DCBM has been studied for its biochemical and physiological effects, as well as its use in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1. Applications in Anticancer Drug Synthesis
Diethyl 2-(2-chloronicotinoyl)malonate, a related compound, is a crucial intermediate in the synthesis of small molecule anticancer drugs. These drugs primarily act on cancer cell growth signaling pathways, hindering growth and promoting apoptosis. The efficient synthesis of these intermediates is vital for developing new anticancer therapies (Xiong et al., 2018).
2. Role in Molecular Structure Analysis
Diethyl 2-(4-methylbenzylidene)malonate, a variant of the compound , has been synthesized and analyzed for its molecular structure using techniques like NMR and X-ray diffraction. Such compounds are vital for understanding molecular interactions and the development of new materials (Achutha et al., 2016).
3. Importance in Cyclocondensation Reactions
Malonates, including variants like diethyl malonates, are used in cyclocondensation reactions to produce six-membered heterocycles. This process is significant in the field of organic chemistry for synthesizing various complex molecules (Stadlbauer et al., 2001).
4. Precursor in Multistage Synthesis of Bioactive Compounds
Diethyl 2-((4-nitroanilino)methylene)malonate, similar to the compound of interest, is used as a precursor in synthesizing quinoline derivatives with biological activities like antiviral and anticancer properties. The ease of synthesis of such compounds is critical for pharmaceutical applications (Valle et al., 2018).
5. Supramolecular Architecture Studies
Studies on diethyl malonates, including diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates, provide insights into hydrogen bonding and supramolecular architecture. Such research is fundamental for designing new materials with specific properties (Ilangovan et al., 2013).
Eigenschaften
IUPAC Name |
diethyl 2-[(4-chlorophenyl)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRRBDRVDOIABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304459 | |
| Record name | Diethyl [(4-chlorophenyl)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-chlorobenzylidene)malonate | |
CAS RN |
6827-40-3 | |
| Record name | 6827-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl [(4-chlorophenyl)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![n-[(2-Chloro-5-nitrophenyl)carbamothioyl]propanamide](/img/structure/B1619286.png)








